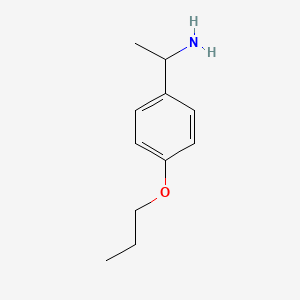

1-(4-Propoxyphenyl)ethanamine

Description

General Overview of Amines in Organic Chemistry Research

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, derived from ammonia (B1221849) by replacing one or more hydrogen atoms with organic substituents. Their unique electronic structure makes them both basic and nucleophilic, playing a crucial role in a vast array of chemical reactions. In organic chemistry research, amines serve as essential building blocks, catalysts, and reagents in the synthesis of more complex molecules. The reactivity of the amine group allows for various chemical transformations, including alkylation, acylation, and the formation of amides, which are critical for modifying a compound's structure and properties. smolecule.com The ability to form salts, such as hydrochlorides, enhances the water solubility of amine-containing compounds, a feature that is particularly useful in biological and pharmaceutical studies. smolecule.com

The broad utility of amines is evident in their presence in numerous natural products, including alkaloids, vitamins, and coenzymes, as well as in a wide range of synthetic compounds used in industrial chemistry. mdpi.com Their structural diversity and reactivity have made them a cornerstone of modern organic synthesis.

Significance of Substituted Ethanamine Scaffolds in Synthetic Methodologies

Substituted ethanamine scaffolds are prevalent structural motifs in a multitude of biologically active compounds. nih.gov The arylethylamine framework, which consists of an aryl group attached to an ethanamine side chain, is a particularly important scaffold in medicinal chemistry and neuropharmacology. nih.gov These structures are often found at the core of molecules designed to interact with biological targets such as neurotransmitter receptors. smolecule.com

The synthesis of these scaffolds often relies on relatively straightforward and versatile chemical reactions, which can be adapted based on the availability of starting materials. nih.gov Common synthetic strategies include the reduction of ketones and the alkylation of aniline (B41778) derivatives. smolecule.com The ability to introduce various substituents onto the aryl ring, the ethanamine side-chain, and the terminal amine group allows for the systematic modification of the molecule's physicochemical properties. nih.gov This modularity is a key advantage in drug discovery, enabling the exploration of structure-activity relationships to optimize therapeutic efficacy and minimize adverse effects. smolecule.com Furthermore, solid-phase synthesis techniques have been developed to create diverse libraries of substituted peptidomimetics based on these scaffolds, facilitating high-throughput screening for new drug candidates. mdpi.com

Contextualizing the 1-(4-Propoxyphenyl)ethanamine Structure within Arylethanamine Derivatives

This compound is a specific derivative within the broad class of arylethylamines. Its structure is characterized by an ethanamine group attached to a phenyl ring, which is substituted at the para (4-position) with a propoxy group (-O-CH2CH2CH3). This compound shares the core arylethylamine structure with many neuropharmacologically active agents. nih.gov

The key distinguishing feature of this compound is the propoxy substituent. This group is expected to increase the lipophilicity (fat-solubility) of the molecule compared to its unsubstituted or shorter-chain alkoxy counterparts. smolecule.com Increased lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes and its affinity for biological receptors. The synthesis of this compound can be achieved through various methods, including the reduction of the corresponding ketone, 1-(4-propoxyphenyl)ethanone (B1580586). smolecule.comsigmaaldrich.comchemicalbook.com The hydrochloride salt form of this compound is also available, which typically exhibits improved water solubility. smolecule.combldpharm.comcrysdotllc.com

The specific placement of the propoxy group and the presence of the chiral center at the first carbon of the ethanamine chain make this compound a valuable subject for further chemical and pharmacological investigation. The individual enantiomers, (R)-1-(4-propoxyphenyl)ethanamine and (S)-1-(4-propoxyphenyl)ethanamine, are also of interest as chirality can dramatically affect biological activity. chemicalbook.comchemscene.combldpharm.com

Properties

IUPAC Name |

1-(4-propoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9H,3,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMYQZSDLTVWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104179-00-2 | |

| Record name | 1-(4-propoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Propoxyphenyl Ethanamine and Its Analogues

Strategies for the Formation of the Ethanamine Core

The construction of the ethanamine core is a critical step in the synthesis of 1-(4-Propoxyphenyl)ethanamine. Several classical and modern synthetic methods are employed to achieve this transformation, each with its own set of advantages and limitations.

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmdpi.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This can be performed in a stepwise manner or as a one-pot reaction. organicchemistrytutor.comunimi.it

A primary route to this compound involves the reductive amination of 1-(4-propoxyphenyl)ethanone (B1580586). In this approach, the ketone is first condensed with ammonia (B1221849) or a suitable nitrogen source to form an imine, which is subsequently hydrogenated. The hydrogenation can be achieved using various catalytic systems.

Homogeneous catalysts, such as those based on iridium, have been shown to be effective for the asymmetric hydrogenation of N-H imines, offering a pathway to chiral amines with high enantioselectivity. nih.gov For instance, Ir-(S,S)-f-binaphane has been successfully used as a catalyst for the hydrogenation of unprotected N-H ketoimines, yielding chiral amines in high yields and enantiomeric excess. nih.gov Metal-free catalytic systems, employing catalysts like tris(perfluorophenyl)borane, also offer a viable alternative for the hydrogenation of imines under moderate conditions. rsc.org

Heterogeneous catalysts, such as Raney nickel or platinum on carbon (Pt/C), are also commonly employed for the catalytic hydrogenation of imines. google.com These catalysts are often favored in industrial settings due to their ease of separation from the reaction mixture. The reaction conditions, including hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields. google.com For example, a patent describes the use of Raney nickel or Pt/C for the catalytic hydrogenation of a related imine in solvents like ethanol (B145695) or methanol (B129727) at temperatures ranging from 10-70°C and hydrogen pressures of 1-30 Kgf/cm². google.com

Table 1: Catalysts for Imine Hydrogenation

| Catalyst Type | Specific Catalyst Example | Key Features |

|---|---|---|

| Homogeneous | Ir-(S,S)-f-binaphane | Enables asymmetric hydrogenation for chiral amine synthesis. nih.gov |

| Homogeneous | Tris(perfluorophenyl)borane | Metal-free catalyst system. rsc.org |

| Heterogeneous | Raney Nickel | Widely used, cost-effective. google.com |

Beyond catalytic hydrogenation, several other reductive methods can be employed to convert 1-(4-propoxyphenyl)ethanone to the corresponding amine.

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the nitrogen source and the reducing agent. alfa-chemistry.comwikipedia.orgnumberanalytics.com The reaction typically requires high temperatures and proceeds through an N-formylated intermediate, which is then hydrolyzed to yield the primary amine. mdpi.comalfa-chemistry.com While effective, this method can sometimes lead to the formation of byproducts. alfa-chemistry.com

Modern reducing agents offer milder and more selective alternatives. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used in reductive amination protocols. masterorganicchemistry.comorganicchemistrytutor.com NaBH₃CN is particularly useful as it is stable under mildly acidic conditions required for imine formation and selectively reduces the imine in the presence of the ketone. masterorganicchemistry.comharvard.edu However, the toxicity of cyanide byproducts is a concern. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a highly effective and less toxic alternative to NaBH₃CN. harvard.eduorganic-chemistry.org It is a mild and selective reducing agent that can be used for the reductive amination of a wide range of ketones and aldehydes. organic-chemistry.org The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Ruthenium complexes have also been utilized to catalyze the reductive amination of acetophenone (B1666503) derivatives using ammonium formate as the hydrogen and amine source, yielding the corresponding α-phenylethylamine. sioc-journal.cn

Table 2: Comparison of Reductive Amination Reagents

| Reagent | Key Advantages | Key Disadvantages |

|---|---|---|

| Leuckart-Wallach Reagents | Inexpensive, one-pot reaction. alfa-chemistry.comwikipedia.org | High temperatures required, potential for byproducts. alfa-chemistry.com |

| Sodium Borohydride (NaBH₄) | Readily available, easy to handle. organicchemistrytutor.com | Can reduce the starting ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines. masterorganicchemistry.comharvard.edu | Toxic cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, less toxic. harvard.eduorganic-chemistry.org | More expensive than other borohydrides. |

An alternative strategy for forming the ethanamine moiety involves the reduction of a corresponding nitrile or nitro compound. For instance, the synthesis could start from 1-(4-propoxyphenyl)acetonitrile. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another pathway involves the reduction of a nitro group. For example, 1-(4-nitrophenyl)ethanone can be reduced to 1-(4-aminophenyl)ethanone. researchgate.net This amino ketone can then be further processed. The reduction of the nitro group is often achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or with reducing agents like sodium sulfide. researchgate.netgoogle.com Subsequently, the propoxy group can be introduced, and the ketone can be reduced.

The synthesis of the ethanamine core can also be achieved through nucleophilic substitution reactions. This approach typically involves the reaction of a halogenated precursor with an amine source. For example, an α-halo ketone, such as 2-bromo-1-(4-propoxyphenyl)ethanone, could react with ammonia or a protected amine equivalent. nih.gov However, direct amination of α-halo carbonyl compounds can be challenging and may require specific catalytic systems to achieve good yields and enantioselectivity. nih.gov

Another route involves the amination of α-bromocarboxylic acids, which can be prepared from the corresponding carboxylic acid. libretexts.orgyoutube.com The resulting α-amino acid can then be decarboxylated to yield the desired amine.

Reductive Amination Approaches

Introduction of the 4-Propoxyphenyl Moiety

The 4-propoxyphenyl group is a key feature of the target molecule. Its introduction is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orglumenlearning.com This reliable and versatile method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com

In the context of synthesizing this compound, a common precursor is 4-hydroxyacetophenone. prepchem.com This compound can be deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. prepchem.com The phenoxide then acts as a nucleophile, displacing a halide from a propyl halide, such as 1-propyl bromide, to form 1-(4-propoxyphenyl)ethanone. prepchem.com This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). prepchem.com

The resulting 1-(4-propoxyphenyl)ethanone can then be converted to the target amine using one of the reductive amination methods described in section 2.1.1.

Alternatively, the Williamson ether synthesis can be performed on a molecule that already contains the ethanamine functionality, such as 1-(4-hydroxyphenyl)ethanamine, although protecting the amine group might be necessary to avoid side reactions.

Table 3: Reagents for Williamson Ether Synthesis

| Reagent Type | Specific Example | Role in Reaction |

|---|---|---|

| Phenolic Precursor | 4-Hydroxyacetophenone | Source of the phenoxide nucleophile. prepchem.com |

| Alkylating Agent | 1-Propyl Bromide | Provides the propyl group. prepchem.com |

| Base | Potassium Carbonate | Deprotonates the phenol (B47542) to form the phenoxide. prepchem.com |

Alkylation Strategies for Phenolic or Hydroxyacetophenone Precursors

The synthesis of this compound typically commences with the precursor 4-hydroxyacetophenone. google.comsigmaaldrich.com This commercially available starting material possesses a phenolic hydroxyl group that is amenable to alkylation. The primary strategy employed is the O-alkylation of the phenol to introduce the propyl group, thereby forming the characteristic propoxy moiety of the target molecule.

One of the most common methods for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group on 4-hydroxyacetophenone using a suitable base, followed by nucleophilic substitution with a propyl halide.

Reaction Scheme: Alkylation of 4-Hydroxyacetophenone

Where X = Cl, Br, I

The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The reaction is typically conducted in polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724). The use of a primary alkyl halide like 1-bromopropane (B46711) or 1-iodopropane (B42940) is preferred to ensure the reaction proceeds via an Sₙ2 mechanism, avoiding potential elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

An alternative precursor synthesis route involves the Fries rearrangement of phenyl acetate, which can be catalyzed by Lewis acids or environmentally benign catalysts like p-toluenesulfonic acid (PTSA) to produce ortho- and para-hydroxyacetophenone. researchgate.net The para-isomer, 4-hydroxyacetophenone, is the key intermediate for the subsequent alkylation step.

Formation of Ether Linkages

The formation of the ether linkage is the cornerstone of synthesizing the 4-propoxyacetophenone intermediate. The Williamson ether synthesis remains the most robust and widely applied method for this purpose due to its reliability and broad scope. wikipedia.org

The mechanism involves two fundamental steps:

Deprotonation: The phenolic proton of 4-hydroxyacetophenone is acidic and is readily removed by a base to form a phenoxide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon atom of the propyl halide in a concerted Sₙ2 displacement, expelling the halide ion as the leaving group. wikipedia.org

The efficiency of this etherification is high, particularly when using primary alkyl halides. This strategy allows for the straightforward and large-scale production of 4-propoxyacetophenone, the immediate precursor required for the introduction of the amino group.

Table 1: Typical Reagents for Williamson Ether Synthesis of 4-Propoxyacetophenone

| Component | Example Reagents | Role |

|---|---|---|

| Phenolic Precursor | 4-Hydroxyacetophenone | Substrate |

| Alkylating Agent | 1-Bromopropane, 1-Iodopropane | Source of Propyl Group |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonating Agent |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Reaction Medium |

Enantioselective Synthesis of Chiral this compound

Creating the chiral center at the ethylamine (B1201723) moiety with a specific stereochemistry (either R or S) requires advanced enantioselective methods. These techniques are critical for applications where a single enantiomer is desired.

Biocatalysis offers a powerful and environmentally friendly approach to chiral amine synthesis, characterized by high enantioselectivity under mild conditions.

Lipase-Mediated Kinetic Resolution: This method involves the resolution of a racemic mixture of this compound. A lipase (B570770) enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart. A patent for the analogous 1-(4-methoxyphenyl)ethylamine describes using Lipase B for enzymatic resolution, achieving an optical purity of 78%. google.comgoogle.com This highlights the potential of lipases, although optimization is often required to achieve higher enantiomeric excess.

Transaminase (ATA) Catalyzed Asymmetric Amination: Amine transaminases are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov In this approach, 4-propoxyacetophenone is directly converted into either the (R)- or (S)-enantiomer of this compound using an (R)- or (S)-selective transaminase, respectively. The reaction requires an amine donor, such as isopropylamine (B41738) or alanine.

Reductive Amination with Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of ketones. researchgate.netresearchgate.net Using 4-propoxyacetophenone as the substrate, ammonia as the amine source, and a nicotinamide (B372718) cofactor (NADH) as the reductant, AmDHs can produce enantiomerically pure amines with high conversion rates.

This classical asymmetric synthesis strategy involves temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net The auxiliary is later removed to yield the desired enantiopure product.

A common pathway involves the condensation of 4-propoxyacetophenone with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a chiral imine. The diastereoselective reduction of this imine, typically via catalytic hydrogenation, establishes the new stereocenter. The stereochemistry of the product is controlled by the chiral auxiliary, which sterically hinders one face of the imine from the catalyst. Finally, the auxiliary is cleaved, often by hydrogenolysis, to release the target chiral amine. nih.gov

A patent for a similar methoxy-analogue details a process where 4-methoxyacetophenone is condensed with (+)-norephedrine to form a chiral imine, which is then reduced. google.comgoogle.com After reduction, the norephedrine (B3415761) auxiliary is removed. While this specific example resulted in modest optical purity (57%), the principle is a well-established route for asymmetric amine synthesis. google.comgoogle.com

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral this compound, this typically involves the asymmetric reduction of a prochiral imine or a related C=N double bond equivalent.

One prominent method is the asymmetric transfer hydrogenation or asymmetric hydrogenation of the imine derived from 4-propoxyacetophenone and an ammonia source. This reaction uses transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands. The chiral environment created by the ligand forces the hydrogenation to occur preferentially on one face of the imine, leading to the formation of one enantiomer in excess.

Another approach is the catalytic asymmetric hydroamination or reductive amination, where the ketone is directly converted to the chiral amine in the presence of a chiral catalyst system. nih.gov A patented method for a related structure involves the enantioselective hydrosilylation of a ketimine using a chiral N-picolinoylaminoalcohol catalyst, demonstrating the utility of this strategy. google.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic routes combine the strengths of traditional chemical synthesis and biocatalysis to create efficient and sustainable processes. nih.gov For this compound, a typical chemoenzymatic strategy would involve:

Chemical Synthesis of the Precursor: The efficient, large-scale synthesis of the achiral ketone, 4-propoxyacetophenone, is accomplished via the chemical Williamson ether synthesis as described previously.

Enzymatic Asymmetric Amination: The prochiral ketone is then subjected to a highly selective biocatalytic step to create the chiral amine. This is typically an asymmetric amination catalyzed by a transaminase or an amine dehydrogenase. nih.gov

This approach leverages the robustness of chemical methods for non-chiral transformations while exploiting the unparalleled stereoselectivity of enzymes for the crucial asymmetric step. This avoids the need for chiral auxiliaries or expensive and potentially toxic heavy metal catalysts, aligning with the principles of green chemistry.

Table 2: Comparison of Enantioselective Synthesis Strategies

| Method | Key Principle | Advantages | Potential Challenges |

|---|---|---|---|

| Biocatalytic Resolution | Selective enzymatic reaction on one enantiomer of a racemate. | Mild conditions, high selectivity. | Maximum 50% theoretical yield, requires separation of product and substrate. |

| Biocatalytic Asymmetric Amination | Direct conversion of a prochiral ketone to a chiral amine using an enzyme (e.g., ATA, AmDH). | High enantioselectivity, up to 100% theoretical yield. | Enzyme stability and availability, cofactor regeneration may be needed. |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct stereochemistry. | Well-established, predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, atom economy is lower. |

| Asymmetric Catalysis | Use of a chiral metal-ligand complex to catalyze the enantioselective reaction. | High turnover, high enantioselectivity. | Catalyst can be expensive, sensitive to reaction conditions, potential for metal contamination. |

| Chemoenzymatic Route | Combination of a chemical step for precursor synthesis and an enzymatic step for the asymmetric transformation. | Efficient, sustainable, high enantioselectivity. | Requires compatibility between chemical and biological steps. |

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound typically focuses on the reductive amination of 4-propoxyacetophenone. This process involves the reaction of the ketone with an amine source, commonly ammonia or its equivalent, in the presence of a reducing agent. Key variables that are systematically adjusted to improve reaction outcomes include the choice of catalyst, solvent, temperature, pressure, and the nature of the reducing agent and amine source.

Catalyst Selection and Loading:

The choice of catalyst is paramount in the reductive amination of ketones. Various metal-based catalysts have been investigated for their efficacy in promoting this transformation. For instance, ruthenium complexes, such as those generated in situ from RuCl₂(PPh₃)₃, have been shown to be effective for the reductive amination of acetophenone, a close structural analogue of 4-propoxyacetophenone. unimi.it The catalytic activity can be further enhanced by the use of specific ligands, where bulkier substituents on the ligand can lead to improved catalytic performance. unimi.it

Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst that demonstrates high efficiency under hydrogen pressure. researchgate.net Iridium-based catalysts have also emerged as powerful tools for this transformation, capable of operating under mild conditions and with high catalytic activity. kanto.co.jp For example, iridium complexes can catalyze the reductive amination of acetophenone derivatives with high substrate-to-catalyst ratios (S/C = 10,000), indicating excellent catalyst efficiency. kanto.co.jp

The optimization of catalyst loading is a crucial factor in balancing reaction efficiency and cost. While higher catalyst loadings may lead to faster reaction rates, minimizing the amount of catalyst without compromising the yield is often a key objective in process development.

Influence of Temperature and Pressure:

Temperature and pressure are critical parameters that significantly influence the rate and selectivity of the reductive amination reaction. For catalytic hydrogenations, hydrogen pressure is a key variable. Studies on related syntheses, such as that of 1-(4-methoxyphenyl)ethylamine, have explored hydrogen pressures ranging from 1 kg/cm ² to 15 kg/cm ², with optimal pressures often found between 8 kg/cm ² and 12 kg/cm ². wikipedia.org

The reaction temperature also plays a vital role. For the synthesis of analogues, reaction temperatures are typically maintained between 25°C and 60°C, with a more preferred range of 35-38°C. wikipedia.org However, in some catalytic systems, such as those employing certain ruthenium complexes, the reductive amination of acetophenone is faster at 85°C. unimi.it It is important to note that at higher temperatures (e.g., 125°C), side reactions, such as the reduction of the ketone to the corresponding alcohol, can become more prominent. unimi.it

Solvent and Reagent Effects:

The amine source is another critical component. While aqueous ammonia can be used, alternative amine sources like ammonium formate are also employed, particularly in Leuckart-type reactions. researchgate.netscispace.com The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requires elevated temperatures (120-130°C). wikipedia.org Optimization of the Leuckart reaction for acetophenone has shown that the amount of formamide and the reaction temperature are the most critical variables influencing the yield. scispace.com

The following interactive data tables, based on research findings for analogous compounds, illustrate the effect of varying reaction conditions on the yield of the desired amine.

Table 1: Optimization of Reductive Amination of Acetophenone Analogues

This table presents a summary of how different catalytic systems and conditions affect the yield of primary amines from acetophenone and its derivatives. This data is indicative of the optimization strategies that would be applied to the synthesis of this compound.

| Catalyst System | Ketone Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| CoCl₂/NaBH₄ | Substituted Aromatic Ketones | NH₃·H₂O | H₂ | Isopropanol | 80 | 5 | 50-96 | kanto.co.jp |

| Ir-based catalyst | Acetophenone | Ammonium Formate | Formic Acid | - | 60 (reflux) | - | High | kanto.co.jp |

| RuCl₂(PPh₃)₃/Ligand | Acetophenone | Ammonium Formate | Formic Acid | - | 85 | - | - | unimi.it |

| 10% Pd/C | 4-Methoxyacetophenone | - | H₂ | Methanol | 50-55 | 8-12 | - | wikipedia.org |

Table 2: Leuckart Reaction Optimization for Acetophenone

The Leuckart reaction provides a classical method for reductive amination. The table below, based on studies of acetophenone, highlights the key variables that are manipulated to optimize the yield of the corresponding formamide, which is then hydrolyzed to the primary amine.

| Formamide (equiv.) | Formic Acid (equiv.) | Temperature (°C) | Reaction Time (h) | Yield of α-methylbenzylformamide (%) | Reference |

| High Level | - | High Level | - | Improved | scispace.com |

| Low Level | High Level | Low Level | - | 40-50 | scispace.com |

These tables underscore the multifactorial nature of reaction optimization for the synthesis of this compound. A systematic approach, often involving Design of Experiments (DoE), is typically employed to efficiently explore the parameter space and identify the optimal conditions that provide the desired product in high yield and purity.

Chemical Transformations and Reaction Mechanisms of 1 4 Propoxyphenyl Ethanamine

Reactivity of the Amine Functional Group

The chemical behavior of 1-(4-propoxyphenyl)ethanamine is largely dictated by the primary amine (-NH₂) functional group attached to the chiral center. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule, making it reactive towards a variety of electrophiles.

The nucleophilicity of the amine group is a central feature of its reactivity, allowing it to readily attack electron-deficient centers. This leads to the formation of new carbon-nitrogen or hydrogen-nitrogen bonds through addition and substitution pathways.

The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This reaction, a type of nucleophilic acyl substitution, is fundamental in synthetic chemistry. organic-chemistry.orgdntb.gov.ua The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640). This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of an N-acylated product. nih.gov

These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. google.com The synthesis of various N-phenylethylacetamide derivatives, which are structurally analogous to the acylated products of this compound, has been reported using various synthetic pathways. researchgate.netnih.gov

| Acylating Agent | Product Name | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(1-(4-Propoxyphenyl)ethyl)acetamide | Inert solvent (e.g., DCM), presence of a non-nucleophilic base (e.g., triethylamine) |

| Benzoyl Chloride | N-(1-(4-Propoxyphenyl)ethyl)benzamide | Schotten-Baumann conditions (e.g., aqueous base) |

| Acetic Anhydride | N-(1-(4-Propoxyphenyl)ethyl)acetamide | Often requires gentle heating or a catalyst |

As a primary amine, this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often resulting in a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the secondary amine product is often more nucleophilic than the primary amine starting material, leading to further reaction. masterorganicchemistry.com

A more controlled and widely used method for the synthesis of secondary amines is reductive amination. researchgate.net This process involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120). Repeating the process with another aldehyde or ketone can yield a tertiary amine.

| Reactant | Product Type | Product Name |

|---|---|---|

| Methyl Iodide (via direct alkylation) | Secondary Amine | N-Methyl-1-(4-propoxyphenyl)ethanamine |

| Formaldehyde (via reductive amination) | Secondary Amine | N-Methyl-1-(4-propoxyphenyl)ethanamine |

| Excess Methyl Iodide (via direct alkylation) | Tertiary Amine | N,N-Dimethyl-1-(4-propoxyphenyl)ethanamine |

The basic nature of the amine group allows this compound to react with acids to form ammonium salts. The most common salt is the hydrochloride, formed by reacting the free base with hydrochloric acid (HCl). chemicalbook.com This acid-base reaction is straightforward and typically results in the formation of a crystalline solid. google.com

Salt formation is a widely used technique in pharmaceutical and chemical research to improve the handling, stability, and aqueous solubility of amine compounds. The hydrochloride salt of this compound is commercially available. chemicalbook.com The preparation can be achieved by treating a solution of the amine in an organic solvent (like diethyl ether or isopropanol) with a solution of hydrogen chloride. nih.govgoogle.com

| Property | This compound (Free Base) | This compound Hydrochloride |

|---|---|---|

| State | Typically a liquid or low-melting solid | Crystalline solid |

| Solubility in Water | Low | Higher |

| Handling | Can be an oil, potentially hygroscopic | Stable, crystalline solid, easier to weigh and handle |

The amine functional group of this compound can undergo oxidation. The specific product depends on the oxidizing agent and reaction conditions used. Primary amines can be oxidized to a variety of compounds, including imines, hydroxylamines, or oximes. For instance, electrochemical oxidation of structurally similar aromatic amines has been shown to proceed via single-electron steps to form cation radicals, which can then be further oxidized. researchgate.net The oxidation of this compound could potentially lead to the formation of 1-(4-propoxyphenyl)ethanimine, especially with mild oxidizing agents. Stronger oxidation could lead to cleavage of the C-N bond.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid. The basicity of an amine is typically expressed as the pKa of its conjugate acid (R-NH₃⁺). For the structurally similar compound 1-(4-methoxyphenyl)ethanamine, the experimental pKa of its conjugate acid is reported to be around 9.2-9.5, which is typical for a primary benzylic amine. nih.gov

The propoxy group (-OCH₂CH₂CH₃) on the phenyl ring influences the basicity of the amine. As an electron-donating group through resonance, it increases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon. This electron-donating effect can slightly increase the electron density on the nitrogen atom, making it a slightly stronger base compared to an unsubstituted phenylethylamine.

Nucleophilic Addition and Substitution Reactions

Reactivity of the Propoxyphenyl Group

The propoxyphenyl group, consisting of a benzene (B151609) ring substituted with a propoxy (-O-CH₂CH₂CH₃) group, is the primary site for several important chemical reactions. The oxygen atom of the alkoxy group significantly influences the reactivity of the aromatic ring and the stability of reaction intermediates.

The benzene ring of this compound is "activated" towards electrophilic aromatic substitution, meaning it is more reactive than benzene itself. This is due to the combined electron-donating effects of the propoxy group and the ethylamine (B1201723) side chain.

The propoxy group is a powerful activating group. The oxygen atom donates electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.comvedantu.com This effect is strongest at the ortho and para positions relative to the propoxy group. libretexts.orglibretexts.org The ethylamine group at position 1 is a weakly activating alkyl group that also directs incoming electrophiles to the ortho and para positions.

In this compound, the propoxy group is at position 4. Therefore, the incoming electrophile will be directed to the positions ortho to the propoxy group (positions 3 and 5), as the para position (position 1) is already substituted. The strong activating and directing effect of the propoxy group is the dominant influence on the regioselectivity of these reactions. organicchemistrytutor.com

Table 1: Theoretical Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile (E+) | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 1-(3-Nitro-4-propoxyphenyl)ethanamine |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 1-(3-Bromo-4-propoxyphenyl)ethanamine |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | 5-(1-Aminoethyl)-2-propoxybenzenesulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | 1-(3-Alkyl-4-propoxyphenyl)ethanamine |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | 1-(3-Acyl-4-propoxyphenyl)ethanamine |

Note: The table presents a theoretical consideration based on established principles of electrophilic aromatic substitution.

O-dealkylation refers to the cleavage of the ether linkage in the propoxy group, a common reaction for aryl alkyl ethers. This transformation can be achieved through several pathways, including acidic cleavage and oxidative methods.

Acidic Cleavage: Treatment with strong acids, particularly hydrogen halides like HBr or HI, can cleave the ether bond. openstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond because the phenyl-oxygen bond is stronger due to partial double bond character. libretexts.org The reaction would yield 4-(1-aminoethyl)phenol (B140669) and 1-bromopropane (B46711). The mechanism can be either Sₙ1 or Sₙ2 at the propyl group, but is generally Sₙ2 for primary alkyl groups like propyl. openstax.orglibretexts.org

Oxidative Cleavage: Biological systems, particularly through the action of cytochrome P450 enzymes, can catalyze the oxidative O-dealkylation of alkoxy aromatic compounds. researchgate.net This metabolic pathway involves the hydroxylation of the carbon atom attached to the oxygen (the α-carbon of the propyl group). The resulting hemiacetal is unstable and spontaneously decomposes to yield a phenol (B47542) and propanal. A similar transformation can be achieved in laboratory settings using specific oxidizing agents. Fungal peroxygenases, for example, have been shown to cleave ethers via a hydrogen abstraction and oxygen rebound mechanism. nih.gov

While the aromatic ring and the benzylic position are generally more reactive, the propyl side chain can also undergo chemical modification.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl chains attached to a benzene ring. unizin.orglibretexts.org However, this reaction typically cleaves the entire alkyl chain down to a carboxylic acid at the benzylic position. unizin.org In the case of the propoxy group, the ether linkage makes it less susceptible to this specific type of benzylic oxidation compared to a simple alkylbenzene. More selective oxidation would be required to modify the propyl group without cleaving it.

Radical Halogenation: The benzylic position of the ethylamine group is the most likely site for radical halogenation (e.g., using N-bromosuccinimide, NBS). However, under forcing conditions, it is theoretically possible to introduce a halogen onto the propyl chain, with some preference for the position alpha to the oxygen due to stabilization of a potential radical intermediate.

Stereochemical Aspects of Reactions Involving the Chiral Center

The carbon atom bonded to both the phenyl ring and the amino group is a chiral center. Chemical reactions that break a bond at this center can have specific stereochemical outcomes. lumenlearning.com

Retention of Configuration: The reaction proceeds in a way that the spatial arrangement of the groups around the chiral center remains the same.

Inversion of Configuration: The nucleophile attacks from the side opposite to the leaving group, resulting in a product with the opposite stereochemistry. This is characteristic of Sₙ2 reactions. lumenlearning.com

Racemization: A mixture of both enantiomers is formed in equal amounts. This occurs when the reaction proceeds through a planar, achiral intermediate, such as a carbocation, which can be attacked by a nucleophile from either face with equal probability. This is the hallmark of an Sₙ1 reaction. lumenlearning.com

For this compound, nucleophilic substitution reactions at the chiral center (after converting the amine into a suitable leaving group) will lead to either inversion or racemization, depending on the reaction mechanism.

Mechanistic Investigations of Key Reactions (e.g., Sₙ1, Sₙ2, Addition-Elimination)

Nucleophilic substitution reactions are key transformations for the ethylamine side chain. The benzylic carbon in this compound is secondary, which means it can undergo substitution by both Sₙ1 and Sₙ2 mechanisms. libretexts.orgyoutube.com The predominant pathway is determined by several factors, including the nature of the leaving group, the strength of the nucleophile, and the polarity of the solvent. libretexts.orgmasterorganicchemistry.com

Sₙ1 Mechanism (Substitution, Nucleophilic, Unimolecular):

This is a two-step mechanism that proceeds through a carbocation intermediate. ncert.nic.in

Step 1 (Rate-determining): The leaving group departs, forming a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent propoxyphenyl ring.

Step 2: A weak nucleophile attacks the planar carbocation.

This mechanism is favored by:

Polar protic solvents (e.g., water, ethanol), which stabilize the carbocation intermediate. libretexts.org

Weak nucleophiles. libretexts.org

Good leaving groups.

The stereochemical outcome of an Sₙ1 reaction at the chiral center is racemization. lumenlearning.com

Sₙ2 Mechanism (Substitution, Nucleophilic, Bimolecular):

This is a single-step (concerted) mechanism. ncert.nic.in The nucleophile attacks the chiral carbon from the side opposite to the leaving group, passing through a five-coordinate transition state. masterorganicchemistry.com

This mechanism is favored by:

Polar aprotic solvents (e.g., acetone (B3395972), DMSO). libretexts.org

Strong, unhindered nucleophiles. libretexts.org

Less sterically hindered substrates.

The stereochemical outcome of an Sₙ2 reaction is a complete inversion of configuration at the chiral center. lumenlearning.com

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound Derivatives

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | Racemization | Inversion of configuration |

Addition-elimination reactions are typically associated with carbonyl compounds or aromatic rings bearing strong electron-withdrawing groups, and are less relevant to the direct transformations of the saturated chiral center in this compound.

Advanced Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to determining the purity of chemical compounds by separating them from impurities, starting materials, and by-products. The choice between liquid and gas chromatography depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile or thermally sensitive compounds like 1-(4-Propoxyphenyl)ethanamine. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For a primary amine like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and prevent tailing, which is common with basic compounds like amines, an acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase. Detection is commonly performed using a UV detector, leveraging the aromatic ring's absorbance. In cases where higher sensitivity is needed or for amine analysis in complex matrices, pre-column or post-column derivatization with a UV-active or fluorescent tag can be employed. nih.govhelsinki.fi

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (Gradient elution) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Note: This table presents typical starting conditions for method development; actual parameters may vary.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The sample is vaporized and injected into the head of a chromatographic column, and separation occurs as the analyte is carried by a carrier gas (e.g., helium or nitrogen) and interacts with the stationary phase lining the column.

A key consideration for the GC analysis of primary amines is their tendency to interact with active sites (e.g., free silanols) on the column surface, which can lead to poor peak shape and reduced recovery. This can be mitigated by using specialized base-deactivated columns or by derivatizing the amine group to form a less polar, more stable derivative (e.g., an amide or silyl (B83357) derivative) before analysis. For general purity testing, a Flame Ionization Detector (FID) is robust and provides a response proportional to the mass of carbon. For definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). nih.govresearchgate.net

Table 2: Representative GC Parameters for Purity Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C (FID) or MS Transfer Line at 280 °C |

Note: This table presents typical starting conditions for method development; actual parameters may vary. Derivatization may be required for optimal results.

This compound possesses a chiral center at the carbon atom adjacent to the amino group, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers often have different pharmacological effects, quantifying the enantiomeric purity, or enantiomeric excess (ee), is critical.

Chiral chromatography, typically via HPLC, is the definitive method for this purpose. mdpi.com This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are highly effective for separating chiral primary amines. nih.govnih.gov The mobile phase is usually a non-polar solvent system like hexane/isopropanol (normal phase) or a polar organic or reversed-phase system, often with additives to improve resolution. nih.gov The ratio of the peak areas for the two separated enantiomers allows for the direct calculation of the enantiomeric excess.

Table 3: Example of Chiral HPLC Separation Data for Enantiomeric Excess (ee) Calculation

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-enantiomer | 12.5 | 980,000 |

| (S)-enantiomer | 14.2 | 20,000 |

| Calculation | | ee (%) = [ (980,000 - 20,000) / (980,000 + 20,000) ] x 100 = 96% |

Note: This table contains hypothetical data to illustrate the calculation of enantiomeric excess.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound. Techniques like NMR provide detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR: Proton NMR provides information about the number of different types of hydrogen atoms in a molecule, their chemical environment, and their proximity to other hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons, the methine (CH) proton, the amine (NH₂) protons, and the protons of the ethyl and propyl groups. The splitting patterns (e.g., triplets, quartets) would confirm the connectivity of these groups. docbrown.info

¹³C NMR: Carbon-13 NMR provides a signal for each chemically distinct carbon atom in the molecule. This is crucial for confirming the carbon skeleton, including the number and type of aromatic and aliphatic carbons.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to O-propyl) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic (meta to O-propyl) | 7.1 - 7.3 | Doublet | 2H |

| -O-CH₂ -CH₂-CH₃ | 3.9 - 4.1 | Triplet | 2H |

| -O-CH₂-CH₂ -CH₃ | 1.7 - 1.9 | Sextet | 2H |

| -O-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet | 3H |

| Ar-CH (NH₂)-CH₃ | 4.0 - 4.2 | Quartet | 1H |

| Ar-CH(NH₂)-CH₃ | 1.3 - 1.5 | Doublet | 3H |

Note: Predicted values based on standard chemical shift tables and analysis of similar structures. Solvent is typically CDCl₃.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, C-O) | 157 - 159 |

| Aromatic C (quaternary, C-CH) | 138 - 140 |

| Aromatic CH (meta to O-propyl) | 127 - 129 |

| Aromatic CH (ortho to O-propyl) | 114 - 116 |

| -O -CH₂- | 69 - 71 |

| -O-CH₂ -CH₂- | 22 - 24 |

| -O-CH₂-CH₂-CH₃ | 10 - 12 |

| Ar-CH (NH₂)- | 50 - 52 |

Note: Predicted values based on standard chemical shift tables and analysis of similar structures.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (Molecular Formula: C₁₁H₁₇NO, Molecular Weight: 179.26 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

The fragmentation pattern is highly predictable for this structure. The most common cleavage would be the loss of a methyl radical (•CH₃) to form a stable benzylic iminium ion, which is often the base peak in the spectrum of phenethylamines. Another significant fragmentation pathway involves the cleavage of the C-C bond of the ethylamine (B1201723) side chain, generating a propoxy-substituted benzyl (B1604629) cation. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and fragment it further to gain more detailed structural information. nist.gov

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₀H₁₄NO]⁺ | Loss of •CH₃ (Base Peak) |

| 137 | [C₉H₁₃O]⁺ | Propoxyphenyl cation |

| 121 | [C₇H₅O₂]⁺ | Loss of C₂H₅N from M⁺ |

Note: This table presents predicted fragmentation patterns based on the compound's structure and general fragmentation rules for phenethylamines.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and ether functional groups. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500–3300 | N-H Stretch (symmetric & asymmetric) | Primary Amine docbrown.info |

| 3000–2850 | C-H Stretch | Alkyl (Propoxy, Ethyl) docbrown.info |

| ~1650–1580 | N-H Bend (Scissoring) | Primary Amine docbrown.info |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| 1250–1200 | C-O-C Stretch (Aryl-Alkyl Ether) | Aryl Ether |

| 1220–1020 | C-N Stretch | Aliphatic Amine docbrown.info |

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For compounds like this compound, derivatization can improve chromatographic behavior, enhance ionization efficiency, and increase the specificity of detection.

Derivatization for Mass Spectrometry Applications

For mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), derivatization of the primary amine group in this compound can be highly beneficial. The primary goals are to decrease the polarity of the molecule and to introduce a tag that improves ionization or fragmentation characteristics.

One common strategy is acylation, where the amine is reacted with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride. For example, reacting this compound with propionic anhydride converts the polar primary amine into a less polar, more volatile propionyl amide. nih.gov This derivatization neutralizes the basic amine, leading to better peak shapes and retention in reversed-phase liquid chromatography and gas chromatography. Another common agent is benzoyl chloride, which attaches a benzoyl group to the amine, increasing its hydrophobicity and allowing for sensitive detection. mdpi.com This modification can also direct fragmentation in MS/MS analysis to produce specific, high-mass fragment ions, enhancing detection selectivity.

Derivatization for Chromatographic Separation

Direct chromatographic analysis of amines like this compound can be challenging due to their polarity and, in the case of gas chromatography (GC), low volatility. nih.gov Derivatization is a chemical modification process used to convert the analyte into a derivative with more suitable properties for separation and detection. nih.gov For chiral molecules, derivatization with a chiral derivatizing agent (CDA) is a common strategy to enable the separation of enantiomers. wikipedia.org This process converts the enantiomeric pair into a mixture of diastereomers, which possess different physical properties and can be separated using standard, non-chiral chromatographic columns. wikipedia.org

The primary amino group of this compound is the reactive site for derivatization. Common reactions involve acylation to form amides. A variety of chiral derivatizing agents are available, often employed for analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors. nih.govresearchgate.net The choice of reagent depends on the analytical requirements, such as detection sensitivity and the resolving power for the resulting diastereomers.

Several classes of derivatizing agents are effective for primary amines:

Isocyanates: Reagents like (S)-alpha-methoxybenzyl isocyanate can react with primary amines to form urea (B33335) derivatives. nih.gov These diastereomeric ureas can then be separated on a conventional silica (B1680970) gel column. nih.gov

Acid Chlorides: Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and its analogs are widely used to form diastereomeric amides with amines and alcohols. wikipedia.org The resulting diastereomers can be distinguished by NMR spectroscopy or separated by HPLC.

Fluorescent Reagents: For enhanced detection sensitivity, fluorescent CDAs are employed. researchgate.net Reagents such as dansyl-L-proline (DLP) and those based on benzoxadiazole, like 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), react with primary amines to yield highly fluorescent diastereomers, enabling trace-level analysis. researchgate.netnih.gov Another prominent reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's reagent), is extensively used for the chiral analysis of amino acids and can be applied to other primary amines. escholarship.org

The separation of the formed diastereomers is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. science.govscispace.com The difference in retention times for the diastereomers allows for their quantification and the determination of the enantiomeric excess of the original sample. escholarship.org

Table 1: Chiral Derivatizing Agents (CDAs) for Primary Amines This table presents common CDAs applicable to primary amines like this compound for chromatographic separation of enantiomers.

| Chiral Derivatizing Agent (CDA) | Functional Group Reacted | Typical Chromatographic Method | Detection Method | Reference |

|---|---|---|---|---|

| Mosher's Acid Chloride (MTPA-Cl) | Amine (-NH2) | HPLC, GC | NMR, UV | wikipedia.org |

| Marfey's Reagent (FDAA) | Amine (-NH2) | RP-HPLC | UV | escholarship.org |

| Dansyl-L-proline (DLP) | Amine (-NH2) | RP-HPLC | Fluorescence | researchgate.net |

| (S)-alpha-methoxybenzyl isocyanate (MIB) | Amine (-NH2) | Normal-Phase HPLC | UV | nih.gov |

| o-Phthaldialdehyde (OPA) with chiral thiol | Amine (-NH2) | RP-HPLC | Fluorescence | nih.govnkust.edu.tw |

Computational and Spectroscopic Correlation for Structural Confirmation

The definitive structural elucidation of this compound relies on a synergistic approach combining experimental spectroscopic data with computational modeling. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key information about the molecule's atomic connectivity and functional groups, while computational chemistry allows for the prediction of spectroscopic parameters, which can then be correlated with experimental results for robust structural confirmation. mdpi.comnih.gov

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. As a primary amine, it is expected to show two N-H stretching bands in the region of 3450-3350 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgopenstax.org Other significant peaks would include C-H stretching from the alkyl and aromatic portions, C-O-C stretching from the propoxy ether linkage, and aromatic C=C bending vibrations. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. docbrown.info For this compound, distinct signals are expected for the propoxy group (a triplet for the terminal CH₃, a sextet for the internal CH₂, and a triplet for the OCH₂), the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the methine proton (CH), the methyl group protons (CH₃) of the ethanamine moiety, and the amine (NH₂) protons. openstax.orglibretexts.org The NH₂ signal is often broad and its chemical shift can vary; its identity can be confirmed by its disappearance upon D₂O exchange. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each carbon in the propoxy group, the four unique carbons of the substituted benzene (B151609) ring, and the two carbons of the ethanamine side chain. openstax.org

Computational Correlation:

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate prediction of molecular structures and their corresponding spectroscopic properties. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate NMR chemical shifts. nih.govmodgraph.co.uk

The process involves:

Building a 3D model of the this compound molecule.

Performing a geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. nih.gov

Calculating the NMR shielding tensors for this optimized geometry using the GIAO method. nih.govmodgraph.co.uk

Converting the calculated shielding tensors to chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Comparing the predicted ¹H and ¹³C NMR spectra with the experimentally obtained spectra.

A strong correlation, often assessed by a low root-mean-square (RMS) error between the calculated and observed chemical shifts, provides powerful evidence for the proposed structure. nih.govmodgraph.co.uk This combined computational and experimental approach is a cornerstone of modern structural elucidation, minimizing ambiguity, especially for novel or complex molecules. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound This table presents expected/predicted spectroscopic data based on general principles and data for analogous structures. Experimental values may vary.

| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency Range | Reference/Basis |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB' system) | ~6.8-7.3 ppm | docbrown.infochemicalbook.com |

| -O-CH₂- (propoxy) | ~3.9-4.0 ppm (triplet) | docbrown.info | |

| -CH(NH₂) | ~4.1-4.3 ppm (quartet) | chemicalbook.com | |

| -NH₂ | ~1.5-3.0 ppm (broad singlet) | libretexts.orglibretexts.org | |

| ¹³C NMR | Aromatic Carbons | ~114-158 ppm | openstax.org |

| -O-CH₂- (propoxy) | ~69-70 ppm | openstax.org | |

| -CH(NH₂) | ~50-55 ppm | openstax.org | |

| IR Spectroscopy | N-H Stretch (primary amine) | 3450-3350 cm⁻¹ (two bands) | libretexts.orgopenstax.org |

| Aromatic C-O-C Stretch | ~1240-1250 cm⁻¹ (asymmetric) | libretexts.org |

Applications of 1 4 Propoxyphenyl Ethanamine in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbon atom adjacent to the amino group makes 1-(4-Propoxyphenyl)ethanamine a significant chiral building block in asymmetric synthesis. Chiral amines are crucial in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry, where the chirality of a molecule is often directly linked to its therapeutic efficacy and safety. enamine.netsigmaaldrich.com The development of new drugs increasingly relies on the use of such chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net

The (R)- and (S)-enantiomers of this compound can be used to introduce a specific stereochemistry into a target molecule. This is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. enamine.netsigmaaldrich.com The amine can be employed in diastereoselective reactions where its inherent chirality influences the formation of new stereocenters, or it can be used as a chiral auxiliary, which is temporarily incorporated into a molecule to direct a stereoselective transformation before being cleaved. Companies specializing in chemical synthesis offer optically pure forms of this compound, facilitating its use in research and development. enamine.netchemscene.com The process often involves methods like the resolution of racemates or various stereoselective synthetic strategies to ensure high optical purity. enamine.net

Precursor for Complex Molecular Architectures

The reactivity of the primary amine and the aromatic ring in this compound makes it an ideal starting material for the construction of more complex molecules. chemscene.combldpharm.com It serves as a versatile scaffold that can be elaborated into a variety of sophisticated structures, including heterocyclic systems and N-substituted derivatives.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound can be a key precursor for several important classes.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov The primary amine of this compound can be readily converted into a corresponding hydrazine (B178648) derivative. This derivative can then react with a carboxylic acid or its equivalent, followed by cyclodehydration using agents like phosphorus oxychloride, to form a 1,3,4-oxadiazole (B1194373) ring bearing the 1-(4-propoxyphenyl)ethyl substituent. nih.gov Similarly, for 1,2,4-oxadiazoles, the synthesis frequently starts from amidoximes. nih.govorganic-chemistry.orgresearchgate.net The amine functionality of this compound can be a starting point for the synthesis of a substituted amidoxime, which then undergoes cyclization to yield the desired oxadiazole structure. nih.gov

Quinolines: Quinolines are another class of heterocycles with significant biological activity. nih.govnih.gov Several classical methods for quinoline (B57606) synthesis, such as the Friedländer, Skraup, or Doebner-von Miller reactions, utilize aniline (B41778) or its derivatives as key starting materials. nih.gov this compound, as a substituted arylamine, can participate in these types of cyclization reactions. For instance, in a Friedländer-type synthesis, it could be condensed with an α-methylene carbonyl compound to construct the quinoline core. nih.gov This would result in a quinoline ring system substituted with the chiral (4-propoxyphenyl)ethyl group, offering a pathway to novel and complex quinoline derivatives. researchgate.netresearchgate.net

The following table summarizes the potential synthetic pathways for these heterocycles starting from this compound.

Table 1: Synthetic Pathways to Heterocyclic Systems| Heterocycle | Key Intermediate from this compound | General Reaction Type |

|---|---|---|

| 1,3,4-Oxadiazole | N'-(1-(4-propoxyphenyl)ethyl)hydrazinecarboxamide | Reaction with carboxylic acid & cyclodehydration nih.gov |

| 1,2,4-Oxadiazole | Substituted Amidoxime | Cyclization with acylating agent or nitrile nih.govorganic-chemistry.org |

| Quinoline | This compound (as aniline surrogate) | Condensation with β-dicarbonyl or α,β-unsaturated carbonyl compounds nih.gov |

The primary amine group of this compound is highly amenable to substitution, making it a straightforward precursor for a wide range of N-substituted amides and secondary or tertiary amines.

N-Substituted Amides: Amide bond formation is one of the most fundamental reactions in organic chemistry. This compound can react with carboxylic acids, acid chlorides, or anhydrides to form N-acyl derivatives. These reactions are typically high-yielding and allow for the introduction of a vast array of functionalities onto the nitrogen atom. Such transformations are crucial for building peptide-like structures or modifying the molecule's properties. researchgate.netrsc.org

N-Substituted Amines: The synthesis of secondary and tertiary amines can be achieved through several methods starting from this compound. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common approach to introduce an alkyl group. Alternatively, direct N-alkylation with alkyl halides can be performed. Copper-catalyzed Ullmann-type reactions also provide a modern and efficient route for the synthesis of N-substituted amines from primary amines and aryl halides, a method that could be applied to this compound. nih.gov

Role in the Synthesis of Substituted Arylethanamines

This compound itself belongs to the class of substituted arylethanamines. chemscene.combldpharm.com It serves as an excellent foundational structure for the synthesis of more complex and functionally diverse molecules within this same class. The existing scaffold can be modified in several ways:

N-Functionalization: As discussed, the primary amine can be acylated or alkylated to introduce new substituents on the nitrogen atom. nih.govresearchgate.net

Aromatic Ring Substitution: The propoxy-substituted phenyl ring can undergo further electrophilic aromatic substitution reactions, allowing for the introduction of additional groups (e.g., nitro, halogen, or alkyl groups) onto the ring, further diversifying the molecular structure.

Modification of the Propoxy Group: The propoxy chain could potentially be cleaved or modified to introduce different alkoxy groups or a hydroxyl group, which can then be used for further functionalization.

Through these modifications, a library of new substituted arylethanamines can be generated from a single, readily available chiral precursor, which is a powerful strategy in medicinal chemistry and materials science.

Catalysis and Ligand Design

Chiral amines and their derivatives are of paramount importance in the field of asymmetric catalysis, where they are frequently used as, or incorporated into, chiral ligands for transition metal catalysts. sigmaaldrich.com These ligands create a chiral environment around the metal center, enabling highly enantioselective transformations. nih.gov

Given its chiral nature, this compound is a prime candidate for development into a chiral ligand. The primary amine can be used to synthesize more complex ligand structures, such as phosphoramidites, diamines, or Schiff bases. These ligands can then be coordinated with various metals (e.g., iridium, rhodium, copper, palladium) to form catalysts for a range of asymmetric reactions, including hydrogenations, allylic substitutions, and conjugate additions. sigmaaldrich.com The propoxyphenyl group can also play a role in tuning the steric and electronic properties of the resulting ligand, which is critical for achieving high catalytic activity and selectivity.

The following table outlines potential applications in catalysis.

Table 2: Potential Roles in Catalysis and Ligand Design| Application Area | Derived Structure | Potential Metal Complex | Example Reaction |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Diamine or Phosphine-Amine Ligand | Rhodium, Iridium, Ruthenium | Enantioselective reduction of ketones/olefins |

| Asymmetric C-C Coupling | Chiral Schiff Base or Phosphoramidite Ligand | Palladium, Copper | Enantioselective conjugate addition, Heck reaction |

| Organocatalysis | As a chiral base or amine catalyst | N/A | Michael additions, Aldol reactions |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure and flexibility of 1-(4-Propoxyphenyl)ethanamine are critical to its chemical and biological behavior. Conformational analysis and stereochemical modeling are computational techniques used to identify the most stable arrangements (conformers) of the molecule and to understand the energy landscape of its various shapes.

The structure of this compound features several rotatable bonds: the C-C bond of the ethylamine (B1201723) side chain, the C-N bond, and the C-O bonds of the propoxy group. Rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a different conformer.

Computational studies, often employing molecular mechanics or quantum mechanical methods, can map this energy surface. For phenethylamine (B48288) derivatives, the orientation of the amino group relative to the phenyl ring is a key determinant of conformational energy. wikipedia.org Modeling studies on similar structures, such as sulfur-substituted phenethylamines, have shown that steric properties of substituents significantly influence the molecule's preferred conformation. nih.gov In the case of this compound, the size and orientation of the propoxy group and the ethylamine side chain would be modeled to predict the most energetically favorable spatial arrangement. This involves analyzing the dihedral angles between the phenyl ring, the ethylamine side chain, and the propoxy group to identify low-energy conformers.

Table 1: Key Rotatable Bonds and Dihedral Angles for Conformational Analysis

| Bond | Description | Typical Dihedral Angle Investigated |

| Phenyl-Cα | Rotation of the ethylamine side chain relative to the ring | C(ar)-C(ar)-Cα-Cβ |

| Cα-Cβ | Rotation around the ethylamine backbone | C(ar)-Cα-Cβ-N |

| Phenyl-O | Rotation of the propoxy group | C(ar)-C(ar)-O-CH₂ |

| O-CH₂ | Rotation within the propoxy group | C(ar)-O-CH₂-CH₂ |

| CH₂-CH₂ | Rotation within the propoxy group | O-CH₂-CH₂-CH₃ |

This table is illustrative, based on the molecular structure, to show the degrees of freedom typically studied in conformational analysis.

Electronic Structure Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. youtube.com DFT calculations can provide a wealth of information about a molecule's properties, including its geometry, energy, and the distribution of electrons.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to:

Optimize the Molecular Geometry: Determine the lowest energy structure, including bond lengths, bond angles, and dihedral angles.